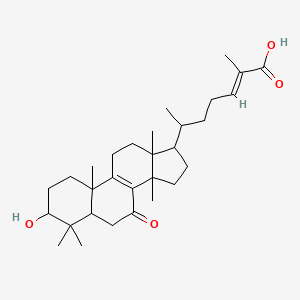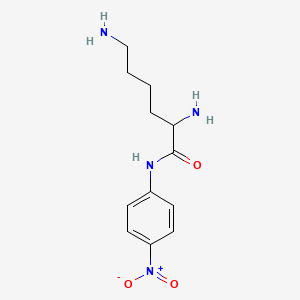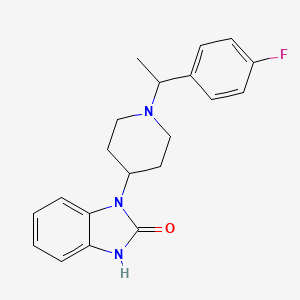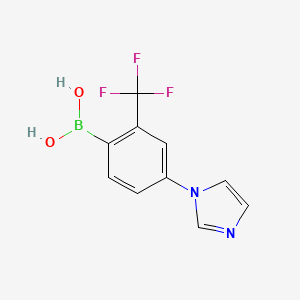
Tris(2,4,4-trimethylpentyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine, tris(2,4,4-trimethylpentyl)-, also known as tris(2,4,4-trimethylpentyl)phosphine, is an organophosphorus compound. It is a tertiary phosphine characterized by the presence of three 2,4,4-trimethylpentyl groups attached to a central phosphorus atom. This compound is known for its strong Lewis basicity and is used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, tris(2,4,4-trimethylpentyl)-, typically involves the reaction of phosphorus trichloride with 2,4,4-trimethylpentylmagnesium bromide. The reaction proceeds as follows:
PCl3+3(2,4,4−trimethylpentyl)MgBr→P(2,4,4−trimethylpentyl)3+3MgClBr
This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the phosphine. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of phosphine, tris(2,4,4-trimethylpentyl)-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
Phosphine, tris(2,4,4-trimethylpentyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions. These reactions often require the presence of a base to facilitate the substitution process.
Coordination: Transition metal salts, such as palladium or platinum salts, are used to form coordination complexes. These reactions are usually carried out in an inert atmosphere to prevent oxidation.
Major Products Formed
Oxidation: The major product is tris(2,4,4-trimethylpentyl)phosphine oxide.
Substitution: The products vary depending on the substituent introduced but generally include substituted phosphines.
Coordination: The major products are metal-phosphine complexes, which are often used as catalysts in various chemical reactions.
科学的研究の応用
Phosphine, tris(2,4,4-trimethylpentyl)-, has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes that serve as catalysts in organic synthesis.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of phosphine, tris(2,4,4-trimethylpentyl)-, involves its ability to act as a strong Lewis base. It donates electron pairs to form stable complexes with transition metals. These metal-phosphine complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
類似化合物との比較
Phosphine, tris(2,4,4-trimethylpentyl)-, can be compared with other similar compounds, such as:
Bis(2,4,4-trimethylpentyl)phosphinic acid: This compound has two 2,4,4-trimethylpentyl groups and a phosphinic acid group. It is used as an extractant in solvent extraction processes.
Bis(2,4,4-trimethylpentyl)dithiophosphinic acid: This compound contains sulfur atoms and is used in metal extraction and recovery processes.
Tris(2,4,6-trimethoxyphenyl)phosphine: This compound has three 2,4,6-trimethoxyphenyl groups and is used as a ligand in coordination chemistry.
Phosphine, tris(2,4,4-trimethylpentyl)-, is unique due to its strong Lewis basicity and its ability to form stable complexes with transition metals, making it a valuable reagent in various chemical and industrial applications.
特性
CAS番号 |
10138-88-2 |
|---|---|
分子式 |
C24H51P |
分子量 |
370.6 g/mol |
IUPAC名 |
tris(2,4,4-trimethylpentyl)phosphane |
InChI |
InChI=1S/C24H51P/c1-19(13-22(4,5)6)16-25(17-20(2)14-23(7,8)9)18-21(3)15-24(10,11)12/h19-21H,13-18H2,1-12H3 |
InChIキー |
SVACMNOMPXLISX-UHFFFAOYSA-N |
正規SMILES |
CC(CC(C)(C)C)CP(CC(C)CC(C)(C)C)CC(C)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Amino-3-(4-methoxybenzyl)-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B14077912.png)

![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide](/img/structure/B14077925.png)


![Methyl 4-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14077952.png)



![2,6-Heptadien-1-ol, 2-methyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (2Z)-](/img/structure/B14077977.png)

![D-erythro-a-D-galacto-Octopyranoside, methyl6,8-dideoxy-6-[[(4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-,monohydrochloride, (2S-trans)-](/img/structure/B14077995.png)
